molecular formula C12H9BrN2O3S B5717369 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5717369
M. Wt: 341.18 g/mol
InChI Key: OIMPXLXBAYXFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Br-MPG, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Br-MPG belongs to the class of pyrimidine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it has been proposed that 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione exerts its biological activity by modulating various signaling pathways, including the NF-κB and MAPK pathways. 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to inhibit the activity of COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its relatively simple synthesis method and high yield. 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to exhibit potent biological activity at low concentrations, making it a cost-effective compound for research purposes. However, one of the limitations of using 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to elucidate the exact mechanism of action of 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and to optimize its pharmacological properties, such as solubility and bioavailability.
In conclusion, 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has a relatively simple synthesis method and high yield, making it a cost-effective compound for research purposes. There are several future directions for research on 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, including its potential use as a therapeutic agent for inflammatory diseases and cancer.

Synthesis Methods

5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized by the reaction of 5-bromo-2-methoxybenzaldehyde with thiourea in the presence of a catalyst, such as piperidine. The resulting product is then reacted with malonic acid in the presence of a base, such as sodium hydroxide, to form 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The synthesis of 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is relatively straightforward and can be achieved in high yields.

Scientific Research Applications

5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, 5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to exhibit anti-viral activity against various viruses, including HIV and HCV.

properties

IUPAC Name

5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3S/c1-18-9-3-2-7(13)4-6(9)5-8-10(16)14-12(19)15-11(8)17/h2-5H,1H3,(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMPXLXBAYXFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-bromo-2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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